molecular formula C7H5BrO3S B3214912 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid CAS No. 1155083-00-3

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid

Cat. No.: B3214912
CAS No.: 1155083-00-3
M. Wt: 249.08
InChI Key: HYBLZCIEQJZECH-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 4-position of the thiophene ring and a keto group at the 2-position of the propanoic acid moiety makes this compound unique and interesting for various chemical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-bromothiophene with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-2-oxopropanoic sulfoxide or sulfone.

    Reduction: Formation of 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in the synthesis of advanced materials and pharmaceuticals highlight its significance.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBLZCIEQJZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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